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Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate

Catalog No.
S15814839
CAS No.
M.F
C12H15NO4
M. Wt
237.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate

Product Name

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate

IUPAC Name

ethyl 3-(2-methoxyanilino)-3-oxopropanoate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

QNWUGAACEIPYNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1OC

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a methoxy-substituted phenyl ring, and an amine functionality. Its molecular formula is C12H15NO4C_{12}H_{15}NO_4, and it has a molecular weight of approximately 239.25 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

  • Oxidation: The compound can be oxidized to form various oxo derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, often involving reagents like lithium aluminum hydride.
  • Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium methoxide for nucleophilic substitutions. Reaction conditions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Research indicates that ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This property is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that this compound can effectively inhibit AChE with competitive inhibition profiles similar to established inhibitors like donepezil and rivastigmine . Additionally, it may interact with serotonin receptors, suggesting a multitargeted approach in its pharmacological profile.

The synthesis of ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate typically involves several steps:

  • Formation of the Propanoate Backbone: Starting from simple carboxylic acids or their derivatives.
  • Introduction of the Methoxyphenyl Group: This can be achieved through nucleophilic substitution or coupling reactions involving appropriate precursors.
  • Amine Functionalization: The amino group is introduced via reductive amination or direct amination methods.

Optimizing reaction conditions, such as temperature and solvent choice, is essential to enhance yield and purity during synthesis. Techniques like recrystallization or chromatography are often employed for purification .

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate has potential applications in:

  • Pharmaceuticals: As a candidate for neuroprotective agents targeting Alzheimer's disease through AChE inhibition.
  • Chemical Research: As a building block in the synthesis of more complex organic molecules.
  • Biological Studies: In research exploring interactions with neurotransmitter systems.

Interaction studies have demonstrated that ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate can bind effectively to AChE and serotonin receptors. Molecular docking studies suggest that specific interactions such as hydrogen bonding and π-stacking with amino acid residues in the active site enhance its inhibitory potency . These studies provide insights into the mechanisms underlying its biological activity and guide further optimization of its structure for improved efficacy.

Several compounds share structural similarities with ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateC12H14O4C_{12}H_{14}O_4Contains a para-methoxy substitution; potential differences in biological activity due to sterics.
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoateC12H13FO4C_{12}H_{13}FO_4Fluorine substitution may affect electronic properties and reactivity.
Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoateC12H13ClO4C_{12}H_{13}ClO_4Chlorine substitution alters reactivity compared to fluorine or methoxy groups.

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate stands out due to its specific combination of functional groups that may enhance its biological activity compared to these similar compounds, particularly regarding its dual action on cholinergic and serotonergic systems .

This compound's unique structure and properties make it a valuable subject for further research in medicinal chemistry and pharmacology.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.10010796 g/mol

Monoisotopic Mass

237.10010796 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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